1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride
Description
This compound is a piperazine derivative featuring a benzodioxole moiety, a propan-2-ol linker, and a 4-(tert-butyl)phenoxy group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The tert-butyl group confers lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.2ClH/c1-25(2,3)20-5-7-22(8-6-20)29-17-21(28)16-27-12-10-26(11-13-27)15-19-4-9-23-24(14-19)31-18-30-23;;/h4-9,14,21,28H,10-13,15-18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPXRYFPIZGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride is a complex organic compound characterized by its unique structural features, including a piperazine ring and a benzo[d][1,3]dioxole moiety. These structural components are often associated with significant biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The compound's molecular formula is , with a molecular weight of approximately 448.9 g/mol. The presence of the piperazine ring enhances its ability to interact with various biological targets, while the benzo[d][1,3]dioxole moiety contributes to its potential pharmacological effects.
| Component | Description |
|---|---|
| Piperazine Ring | Common motif in pharmaceuticals for receptor interaction |
| Benzo[d][1,3]dioxole | Enhances biological activity and lipophilicity |
| Dihydrochloride Form | Influences solubility and stability in biological systems |
Biological Activity
The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Antidepressant Activity : Modifications in the piperazine ring can significantly influence affinity for serotonin receptors, potentially leading to antidepressant effects.
- Antipsychotic Properties : The compound's structure suggests it may also exhibit antipsychotic activity through dopamine receptor modulation.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown IC50 values lower than standard drugs like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116). The mechanisms involved include:
- Neuropharmacological Studies : In studies involving animal models, compounds with similar piperazine structures have been shown to improve cognitive function and reduce anxiety-like behaviors. These effects are often attributed to enhanced serotonergic and dopaminergic signaling .
- Molecular Docking Studies : Computational analyses have revealed that the compound can effectively bind to serotonin (5-HT) receptors and dopamine (D2) receptors. This binding affinity suggests potential therapeutic applications in treating mood disorders and schizophrenia .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct pharmacological profiles based on structural variations:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazine | Piperazine + benzo[d][1,3]dioxole | Antidepressant potential | Lacks additional ether group |
| 4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazine | Similar core structure | Antipsychotic activity | Different substitution pattern |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to bromine (electron-withdrawing) or naphthyl (bulky aromatic) substituents, favoring membrane permeability .
- Bioactivity : The naphthyloxy analog () may exhibit stronger π-π stacking with receptors but reduced solubility .
- Synthetic Accessibility: Bromophenoxy derivatives () are easier to functionalize for further derivatization .
Core-Modified Analogs with Benzodioxole Moieties
Key Observations:
- Anticonvulsant Activity : The pyrazole analog () demonstrates efficacy in seizure models, suggesting the benzodioxole moiety’s broader therapeutic relevance .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of structurally similar compounds (e.g., benzo[d][1,3]dioxole and piperazine derivatives) often involves multi-step reactions, including nucleophilic substitution, coupling reactions, and purification via crystallization . Microwave-assisted synthesis can enhance reaction efficiency and yield compared to traditional thermal methods, as demonstrated for analogous heterocyclic systems . Key steps include:
- Step 1: Formation of the piperazine-benzo[d][1,3]dioxole linkage via alkylation or reductive amination.
- Step 2: Etherification of the tert-butylphenol moiety using a propanol spacer.
- Step 3: Final dihydrochloride salt formation through acid-base titration.
Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. Ethanol or methanol crystallization is commonly used for purification .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR): and NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous determination of crystal packing and bond angles, as applied to related piperazine-dioxole derivatives .
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., ethers, amines) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Answer:
SAR studies should systematically modify substituents and assess biological activity:
- Modifications:
- Benzo[d][1,3]dioxole: Replace with other electron-rich aromatic systems (e.g., indole, thiophene) to test π-π stacking interactions .
- Piperazine: Substitute with morpholine or diazepane to alter basicity and solubility .
- tert-Butylphenoxy: Introduce halogenation or polar groups to modulate lipophilicity .
- Assays:
- Data Analysis: Use multivariate regression to correlate structural features with activity .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies often arise from variations in experimental design or compound purity. Mitigation strategies include:
- Purity Validation: Ensure ≥95% purity via HPLC and elemental analysis .
- Standardized Assays: Replicate studies under identical conditions (e.g., cell line, incubation time) .
- Structural Analysis: Use X-ray crystallography to confirm no polymorphic or salt-form differences .
- Mechanistic Studies: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding kinetics .
Advanced: What in vivo experimental models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?
Answer:
PK studies should assess absorption, distribution, metabolism, and excretion (ADME):
- Animal Models: Rodents (rats/mice) for preliminary bioavailability and toxicity screening.
- Dosing Routes: Compare oral, intravenous, and intraperitoneal administration to calculate bioavailability .
- Analytical Methods:
- Key Parameters: Half-life (), volume of distribution (), and clearance (CL) .
Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?
Answer:
Computational approaches include:
- Molecular Dynamics (MD) Simulations: Study ligand-receptor interactions over time .
- Quantum Mechanics (QM): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Machine Learning (ML): Train models on existing SAR data to prioritize synthetic targets .
- Pharmacophore Modeling: Identify critical binding features (e.g., hydrogen bond donors, hydrophobic pockets) .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials.
- Solubility: Lyophilized form in anhydrous DMSO or ethanol for long-term stability .
- Moisture Control: Use desiccants to prevent hydrolysis of the dihydrochloride salt .
Advanced: How can researchers design robust toxicity profiling for this compound?
Answer:
Tiered toxicity assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
